molecular formula C6H4F3IN2O2 B2362435 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1856035-60-3

4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B2362435
CAS RN: 1856035-60-3
M. Wt: 320.01
InChI Key: IIBCOLQVMLPIGV-UHFFFAOYSA-N
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Description

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound with the CAS Number: 918483-35-9 . It has a molecular weight of 276 and its IUPAC name is 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4F3IN2/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water . The Log Po/w values, which indicate the compound’s lipophilicity, range from 1.59 to 3.31 .

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3IN2O2/c7-6(8,9)2-12-4(5(13)14)3(10)1-11-12/h1H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBCOLQVMLPIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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